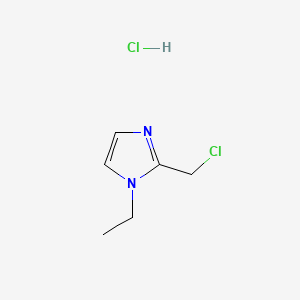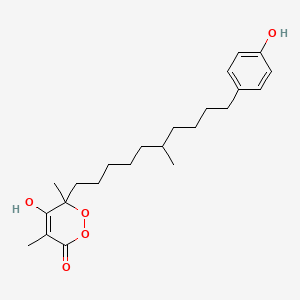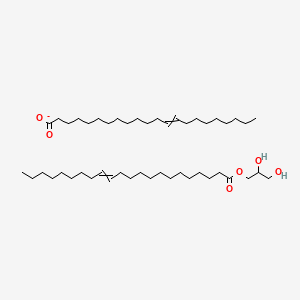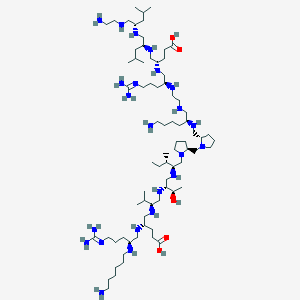
Ac-カルパスタチン (184-210)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ac-calpastatin (184-210)” is a selective calpain inhibitor. It strongly inhibits calpain I and II but does not inhibit papain, trypsin, and cathepsin L . It increases the secretion of amyloid β-protein (A β) 42, A β 40, and A β 42 ratio .
Synthesis Analysis
“Ac-calpastatin (184-210)” is a synthetic acetylated fragment that inhibits calpains I & II . It has been used as the endogenous calpain inhibitor to study its effects on myristoylated alanine-rich C kinase substrate (MARCKS) cleavage in mouse kidney cells . It has also been used as a calpain inhibitor to examine its effects on the formation of DNA-platinum adducts by cisplatin (CDDP) in neuronal cells .
Molecular Structure Analysis
The molecular formula of “Ac-calpastatin (184-210)” is C75H160N23O5 . The sequence (3-letter) is Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .
Chemical Reactions Analysis
“Ac-calpastatin (184-210)” is a potent, selective, and reversible calpain inhibitor with Ki values of 0.2 nM and 6 μM for µ-calpain and cathepsin L, respectively .
Physical and Chemical Properties Analysis
The molecular weight of “Ac-calpastatin (184-210)” is 1464.2 g/mol . It has a topological polar surface area of 453 Ų .
科学的研究の応用
神経変性疾患の調節
Ac-カルパスタチン (184-210) は、神経変性疾患に関与するプロテアーゼであるカルパインの強力な阻害剤です。カルパインを阻害することにより、このペプチドはアルツハイマー病やパーキンソン病などの病態を潜在的に調節することができます。 神経毒性モデルにおいて、カルパインとカスパーゼの活性化を抑制することが示されており、神経細胞死に対する保護効果が示唆されています .
細胞生物学と膜融合事象
細胞生物学において、Ac-カルパスタチン (184-210) は膜融合事象の調節において重要な役割を果たします。 神経小胞のエクソサイトーシスや血小板凝集に関与しており、これは細胞間のコミュニケーションと免疫応答において必須の過程です .
薬理学的研究
このペプチドは、特にカルパイン阻害剤の開発において、薬理学的研究において貴重なツールとして役立ちます。 その選択的な阻害特性により、アポトーシスやタンパク質の切断など、さまざまな細胞プロセスにおけるカルパイン阻害の影響を研究するための優れた候補となっています .
分子生物学への応用
Ac-カルパスタチン (184-210) は、分子生物学においてタンパク質相互作用とシグナル伝達経路の研究に使用されています。 腎細胞におけるミリストイル化アラニンリッチCキナーゼ基質(MARCKS)の切断と神経細胞におけるDNA-白金付加物の形成を調査するために使用されており、タンパク質調節とDNA修復メカニズムに関する洞察を提供しています .
バイオテクノロジーとタンパク質工学
バイオテクノロジーにおいて、このペプチドは、プロテアーゼの構造と機能の関係を理解するために、タンパク質工学で使用されています。 これは、さまざまな産業および医療の文脈で適用できる、より効率的で特異的なプロテアーゼ阻害剤の設計に役立ちます .
臨床研究と治療開発
Ac-カルパスタチン (184-210) は、特にプロテアーゼ活性が調節不全になっている疾患の研究において、臨床研究に影響を与えます。 これは、プロテアーゼが病因に関与している多発性硬化症など、カルパインを阻害する治療薬として検討されています .
作用機序
Biochemical Pathways
The inhibition of calpains by Ac-Calpastatin (184-210) affects various biochemical pathways. Calpains are involved in the regulation of cell motility, cell cycle progression, and apoptosis . By inhibiting these enzymes, Ac-Calpastatin (184-210) can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It’s known that the compound is soluble in water at a concentration of 1 mg/ml , which could influence its absorption and distribution in the body
Result of Action
The inhibition of calpains by Ac-Calpastatin (184-210) can lead to various molecular and cellular effects. For instance, it has been suggested that the inhibition of calpain can induce an increase in secreted amyloid β-protein 1-42 . This could potentially have implications in the context of neurodegenerative diseases like Alzheimer’s disease.
Action Environment
The action of Ac-Calpastatin (184-210) is influenced by environmental factors such as the concentration of calcium ions, as calpains require micromolar and millimolar calcium concentrations for their activation . Furthermore, the stability of Ac-Calpastatin (184-210) could be affected by factors such as temperature, as it is recommended to be stored at -20°C .
Safety and Hazards
生化学分析
Biochemical Properties
Acetyl-Calpastatin (184-210) plays a significant role in biochemical reactions by inhibiting calpains, a family of calcium-dependent cysteine proteases . It interacts with µ-calpain and cathepsin L, with Ki values of 0.2 nM and 6 μM respectively .
Cellular Effects
The effects of Acetyl-Calpastatin (184-210) on cells are primarily through its inhibition of calpains. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Acetyl-Calpastatin (184-210) exerts its effects by binding to calpains and inhibiting their protease activity . This inhibition can lead to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound that can exert long-term effects on cellular function through its inhibition of calpains .
Metabolic Pathways
Acetyl-Calpastatin (184-210) is involved in the calpain metabolic pathway. It interacts with calpain enzymes, leading to changes in metabolic flux or metabolite levels .
特性
InChI |
InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHGYXNXOVYIE-DMJQNVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H160N23O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1464.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
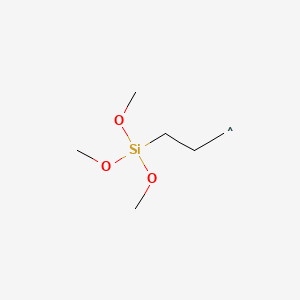
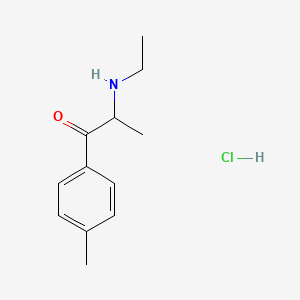


![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
